1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-16-4-2-7-19(12-16)30-15-21(29)27-10-8-26(9-11-27)14-20-23-24-25-28(20)18-6-3-5-17(22)13-18/h2-7,12-13H,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGRRCUFHYMELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural components, including a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggest various mechanisms of action that may be beneficial in therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 318.34 g/mol. The presence of the fluorine atom in the 3-fluorophenyl group enhances its electronic properties, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(m-tolyloxy)ethanone |
| Molecular Formula | C15H19FN6O |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 1049362-82-4 |
The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The tetrazole moiety is known for its role in binding to GABA receptors, which can influence neurotransmission and potentially exhibit anticonvulsant properties. Additionally, the piperazine structure enhances solubility and bioavailability, making it an effective agent in biochemical studies.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The tetrazole ring is often associated with enhanced activity against bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl rings can significantly enhance cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
In vitro studies have demonstrated that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the anticancer effects of structurally similar compounds. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another research effort, compounds based on the tetrazole framework were tested against various bacterial strains. Results showed significant inhibition zones, indicating robust antimicrobial activity .
Comparison with Similar Compounds
Tetrazole-Piperazine-Ethanone Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (e.g., derivatives 22–28 in ) share the tetrazole-piperazine-ethanone scaffold but vary in aryl substituents. For example:
- 1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone: Lacks the 3-fluorophenyl and m-tolyloxy groups, leading to reduced lipophilicity and altered receptor interactions .
- 1-(1-(4-Nitrophenyl)-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone: The electron-withdrawing nitro group may decrease metabolic stability compared to the 3-fluorophenyl group .
Key Differences :
| Feature | Target Compound | Analog (e.g., 22–28) |
|---|---|---|
| Aryl Substituent | 3-Fluorophenyl | Phenyl, 4-nitrophenyl, etc. |
| Piperazine Modification | Tetrazolylmethyl | Unmodified or allyl groups |
| Ethanone Linker | m-Tolyloxy | Piperidine or simple alkyl |
Allylpiperazine Derivatives
Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones () replace the tetrazolylmethyl group with allylpiperazine. For instance:
- 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a): Exhibited antibacterial activity (MIC: 12.5 µg/mL against S. aureus), comparable to ciprofloxacin .
Comparison :
- The allyl group increases flexibility but may reduce target specificity compared to the rigid tetrazolylmethyl group.
Sulfonylpiperazine-Tetrazole Derivatives
Derivatives such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () feature sulfonyl groups on piperazine and thioether linkers. Examples include:
Key Contrasts :
- Linker Chemistry : Thioether vs. oxygen ether in the target compound; thioethers may confer higher metabolic stability but lower solubility.
m-Tolyloxy Analogs
The compound 1-(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)-2-(m-tolyloxy)ethanone () shares the m-tolyloxy group but replaces the tetrazole-fluorophenyl moiety with a dimethoxybenzoyl group. This substitution likely reduces tetrazole-mediated interactions (e.g., metal coordination) but improves π-π stacking due to the aromatic benzoyl group.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Property | Target Compound | Sulfonylpiperazine Analogs (e.g., 7n) | Allylpiperazine Analogs (e.g., 13a) |
|---|---|---|---|
| Melting Point | Not reported | 161–163°C | Not reported |
| Molecular Weight | ~467 g/mol (estimated) | 520.10640 g/mol | ~400 g/mol |
| Solubility | Moderate (ether oxygen) | Low (sulfonyl group) | Moderate (allyl group) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
